Comprehensive Technical Guide on (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride: Structural Analysis, Synthesis, and Application in Drug Discovery
Comprehensive Technical Guide on (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride: Structural Analysis, Synthesis, and Application in Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for highly specific, bifunctional building blocks in the design of targeted therapeutics. (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS: 1107632-13-2)[1] is a premier example of such a scaffold. It seamlessly integrates a rigid phenyl spacer, a hydrogen-bond-accepting pyrazole moiety, and a versatile primary amine. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, a self-validating synthetic methodology, and its strategic application in medicinal chemistry, particularly in the development of kinase inhibitors.
Physicochemical Profiling & Structural Elucidation
Understanding the fundamental properties of a building block is the first step in rational drug design. The hydrochloride salt form is specifically utilized to enhance shelf-life, prevent atmospheric oxidation of the primary amine, and improve aqueous solubility during biological assay preparation.
Quantitative Data Summary
| Property | Value |
| Chemical Name | (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride |
| Target CAS Number | 1107632-13-2[1] |
| Free Base CAS Number | 368870-03-5 |
| Intermediate CAS Number | 25699-83-6 (4-(1H-pyrazol-1-yl)benzonitrile)[2] |
| Molecular Formula | C10H12ClN3 |
| Molar Mass (Salt) | 209.67 g/mol |
| Molar Mass (Free Base) | 173.21 g/mol |
Structural Logic
The molecule is strategically divided into three pharmacophoric regions. The pyrazole ring acts as a dipole modulator and hydrogen bond acceptor. The central phenyl ring provides a hydrophobic core capable of π−π stacking interactions within receptor pockets. Finally, the methanamine group serves as a primary synthetic handle (for amidation, reductive amination, or urea formation) and acts as a hydrogen bond donor or salt bridge participant in its protonated state.
Figure 1: Pharmacophore logic mapping of the compound.
Synthetic Methodology & Scale-up Protocols
To ensure reproducibility and high yield, the synthesis of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is executed via a robust three-step pathway. The protocol below is designed as a self-validating system , ensuring that intermediate quality is confirmed before proceeding to the next step.
Figure 2: Three-step synthetic workflow for the target hydrochloride salt.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
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Causality: 4-fluorobenzonitrile is selected because the para-cyano group is strongly electron-withdrawing, highly activating the fluorine leaving group for SNAr. Potassium carbonate (K₂CO₃) is utilized as a mild base to deprotonate the pyrazole, significantly enhancing its nucleophilicity. N,N-Dimethylformamide (DMF) provides a polar aprotic environment that stabilizes the anionic transition state without overly solvating the nucleophile.
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Protocol:
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Charge a dry, nitrogen-purged round-bottom flask with 4-fluorobenzonitrile (1.0 eq) and pyrazole (1.1 eq).
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Add anhydrous DMF (10 mL/g of substrate) followed by anhydrous K₂CO₃ (2.0 eq).
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Heat the suspension to 100-120°C for 12 hours.
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Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system. The complete consumption of the 4-fluorobenzonitrile spot ( Rf≈0.6 ) and the appearance of a new, highly UV-active spot ( Rf≈0.3 ) confirms the successful formation of 4-(1H-pyrazol-1-yl)benzonitrile[2].
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Quench the reaction by pouring it into ice water to precipitate the product. Filter, wash thoroughly with distilled water, and dry under high vacuum.
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Step 2: Nitrile Reduction
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Causality: The nitrile group must be cleanly reduced to a primary amine without cleaving the newly formed pyrazole-phenyl C-N bond. Lithium Aluminum Hydride (LiAlH₄) is chosen for laboratory-scale synthesis due to its robust and rapid reduction of nitriles directly to primary amines.
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Protocol:
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Suspend LiAlH₄ (2.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C under an argon atmosphere.
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Dropwise add a solution of 4-(1H-pyrazol-1-yl)benzonitrile in THF to control the exothermic reaction.
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Reflux the mixture for 4 hours.
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Self-Validation: Perform a strict Fieser workup ( x g H₂O, x g 15% NaOH, 3x g H₂O) to safely quench unreacted LiAlH₄ and precipitate granular aluminum salts. The clear organic supernatant will contain the free base amine. If the salts are gelatinous, the quench was improperly executed, trapping the product.
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Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the free base (4-(1H-Pyrazol-1-yl)phenyl)methanamine.
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Step 3: Hydrochloride Salt Formation
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Causality: The free base amine is an oil that is susceptible to atmospheric oxidation and degradation. Converting it to the hydrochloride salt yields a highly stable, crystalline solid with a vastly extended shelf life and optimal stoichiometry for downstream coupling reactions.
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Protocol:
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Dissolve the free base amine in anhydrous diethyl ether or 1,4-dioxane.
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Bubble dry HCl gas through the solution, or add a stoichiometric amount of 4M HCl in dioxane at 0°C.
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Self-Validation: The immediate precipitation of a pristine white solid indicates successful salt formation. The supernatant should be checked via TLC (ninhydrin stain) to ensure no free amine remains.
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Filter the precipitate, wash with cold anhydrous ether, and dry under high vacuum to afford the final (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride[1].
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Applications in Medicinal Chemistry & Drug Development
In modern drug discovery, the (4-(1H-Pyrazol-1-yl)phenyl)methanamine scaffold is frequently deployed in the "ligand-first" design of kinase inhibitors, such as those targeting JNK2/3[3]. The primary amine is typically coupled with an electrophilic warhead or a heterocyclic core (e.g., pyrimidine or quinazoline).
Once assembled into a lead compound, the pyrazole moiety is directed toward the solvent-exposed region or the hinge region of the kinase, forming critical hydrogen bonds with the protein backbone (e.g., Met149 in JNK3)[3]. The phenyl ring occupies the hydrophobic pocket (HR-I or HR-II), locking the molecule into an active conformation.
Figure 3: Integration of the building block into a kinase inhibitor signaling pathway.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized or procured building block, rigorous analytical validation is required. A self-validating QC protocol must confirm both structural identity and purity.
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LC-MS (Liquid Chromatography-Mass Spectrometry): The compound must exhibit a dominant [M+H]+ peak at 174.1 m/z , corresponding to the ionization of the free base. The absence of a peak at 170 m/z confirms complete reduction of the nitrile intermediate.
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¹H NMR (DMSO-d₆, 400 MHz):
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Pyrazole Protons: Three distinct signals in the aromatic region ( δ ~8.5, 7.8, 6.6 ppm) integrating to 1H each.
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Phenyl Protons: An AB quartet ( δ ~7.9, 7.6 ppm) integrating to 4H, indicative of the para-substituted benzene ring.
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Aliphatic Protons: A singlet ( δ ~4.1 ppm) integrating to 2H for the benzylic CH₂ group.
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Ammonium Protons: A broad singlet ( δ ~8.5 ppm) integrating to 3H, confirming the presence of the protonated amine ( −NH3+ ).
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